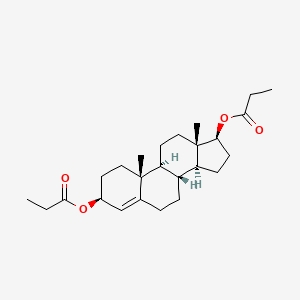
Androst-4-ene-3,17-diol, dipropanoate, (3beta,17beta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Androst-4-ene-3,17-diol, dipropanoate, (3beta,17beta)- is a synthetic derivative of 4-Androstenediol, a metabolite of testosterone. This compound is known for its potent androgenic properties and is used in various scientific and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Androst-4-ene-3,17-diol, dipropanoate, (3beta,17beta)- involves the esterification of 4-Androstenediol with propanoic acid. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Androst-4-ene-3,17-diol, dipropanoate, (3beta,17beta)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diol to a diketone.
Reduction: The compound can be reduced to its corresponding alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Androst-4-ene-3,17-diol, dipropanoate, (3beta,17beta)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic effects in conditions like aplastic anemia.
Industry: Utilized in the production of steroid-based pharmaceuticals
Mechanism of Action
The compound exerts its effects by binding to androgen receptors, which are part of the nuclear receptor family. This binding initiates a cascade of molecular events that lead to the transcription of specific genes involved in the development and maintenance of male characteristics. The pathways involved include the androgen receptor signaling pathway and the modulation of gene expression related to cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
- Testosterone Propionate
- 4-Androstenediol
- Androst-5-ene-3,17-diol
Comparison
Androst-4-ene-3,17-diol, dipropanoate, (3beta,17beta)- is unique due to its prolonged androgenic activity compared to testosterone propionate. It is more efficient in stimulating the seminal vesicles and has a longer duration of action. Compared to 4-Androstenediol, it has enhanced stability and bioavailability .
Properties
CAS No. |
56699-31-1 |
|---|---|
Molecular Formula |
C25H38O4 |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
[(3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-17-propanoyloxy-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate |
InChI |
InChI=1S/C25H38O4/c1-5-22(26)28-17-11-13-24(3)16(15-17)7-8-18-19-9-10-21(29-23(27)6-2)25(19,4)14-12-20(18)24/h15,17-21H,5-14H2,1-4H3/t17-,18-,19-,20-,21-,24-,25-/m0/s1 |
InChI Key |
AWORKLQNESDOMD-YMKPZFJOSA-N |
Isomeric SMILES |
CCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CCC2=C1)CC[C@@H]4OC(=O)CC)C)C |
Canonical SMILES |
CCC(=O)OC1CCC2(C3CCC4(C(C3CCC2=C1)CCC4OC(=O)CC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


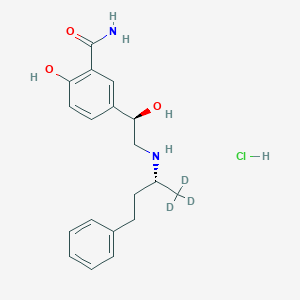
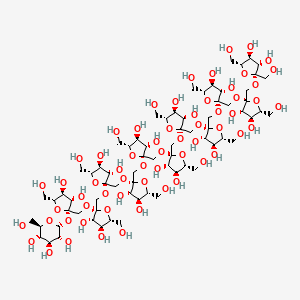
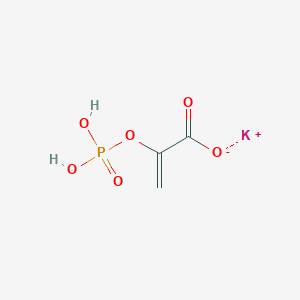


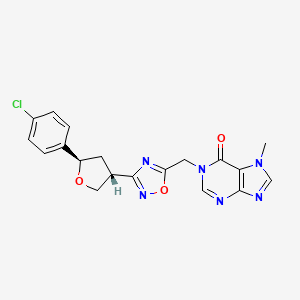
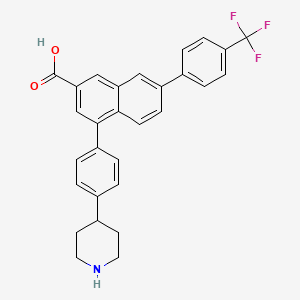
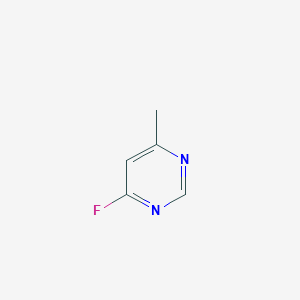
![8-methyl-2-({[1,2,4]triazolo[4,3-a]pyridin-3-yloxy}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12431152.png)


![5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1-(methyl-d3)-1H-benzimidazole](/img/structure/B12431172.png)
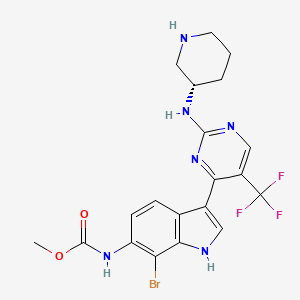
![6-(2-Methylphenyl)-6,9-diazaspiro[4.5]decane](/img/structure/B12431187.png)
